molecular formula C26H26FN7 B610817 SGI-7079

SGI-7079

Cat. No.: B610817
M. Wt: 455.5 g/mol
InChI Key: BCFKACXAIBEPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

SGI-7079, also known as SGI7079 or 2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile, is a potent and ATP-competitive inhibitor of the receptor tyrosine kinase Axl . Axl is a member of the TAM family that includes TYRO3, AXL, and MER .

Mode of Action

This compound inhibits the proliferation of certain cancer cells by interacting with its primary target, Axl . It significantly inhibits the proliferation of SUM149 or KPL-4 cells with an IC50 of 0.43 or 0.16 μM, respectively . The compound inhibits the phosphorylation of Axl at Tyr 702 upon Gas6 stimulation in SUM149 cells .

Biochemical Pathways

The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting Axl, this compound disrupts these processes, thereby exerting its anti-cancer effects .

Pharmacokinetics

It is known that this compound is an atp-competitive inhibitor , suggesting that it may interact with ATP-binding sites, which could influence its pharmacokinetic properties.

Result of Action

This compound significantly inhibits the proliferation, migration, and invasion of inflammatory breast cancer (IBC) cells . It also halts the cell cycle in the G1 phase . In vivo, this compound inhibits tumor growth in a dose-dependent manner .

Action Environment

The effectiveness of this compound may be influenced by factors such as the presence of atp (due to its atp-competitive nature) and the expression levels of axl in the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

SGI-7079 is an ATP-competitive Axl inhibitor . It significantly inhibits the proliferation of SUM149 and KPL-4 cells, with IC50 values of 0.43 and 0.16 μM, respectively . Axl is a member of the TAM family with the high-affinity ligand growth arrest-specific protein 6 (GAS6) . The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of inflammatory breast cancer cells . It also decreases invasion and halts the cell cycle in the G1 phase . Furthermore, this compound treatment inhibited cell proliferation in a dose-dependent manner .

Molecular Mechanism

This compound is a potent and ATP-competitive Axl inhibitor . It effectively inhibits Axl activation in the presence of exogenous Gas6 ligand . Axl is a receptor tyrosine kinase that belongs to the Tyro3, Axl, MerTK (TAM) subfamily . The Gas6/Axl signaling pathway plays an important role in driving cancer cell survival, proliferation, migration, and invasion .

Temporal Effects in Laboratory Settings

It has been shown that this compound inhibits tumor growth in a dose-dependent manner .

Metabolic Pathways

As an Axl inhibitor, it is likely to interact with enzymes or cofactors involved in the Gas6/Axl signaling pathway .

Preparation Methods

SGI-7079 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The compound is then purified and characterized to ensure its purity and structural integrity .

In industrial production, this compound is manufactured under controlled conditions to maintain consistency and quality. The process involves large-scale synthesis, purification, and quality control measures to produce the compound in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

SGI-7079 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SGI-7079 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

SGI-7079 is unique in its selective inhibition of Axl compared to other similar compounds. Some similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic potential. This compound stands out due to its specific inhibition of Axl and its potential to overcome resistance to epidermal growth factor receptor inhibitors .

Properties

IUPAC Name

2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFKACXAIBEPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of SGI-7079 and what are its downstream effects?

A: this compound is a small molecule inhibitor that specifically targets the receptor tyrosine kinase Axl. [, , ] By binding to Axl, this compound prevents its activation by ligands like growth arrest-specific 6 (Gas6). This inhibition disrupts downstream signaling pathways, including PI3K/Akt and NF-κB, which are often implicated in tumor cell proliferation, survival, migration, and invasion. [, ]

Q2: What evidence suggests that this compound could be useful in overcoming resistance to EGFR inhibitors?

A: Research indicates that tumor cells undergoing epithelial-mesenchymal transition (EMT) display increased resistance to EGFR inhibitors like erlotinib. Interestingly, these mesenchymal cells often exhibit elevated Axl expression. [] Studies have shown that combining this compound with erlotinib effectively reverses erlotinib resistance in mesenchymal cell lines expressing Axl and in xenograft models of mesenchymal non-small cell lung carcinoma (NSCLC). [] This suggests a potential role for this compound in combating EGFR inhibitor resistance, especially in cases associated with the mesenchymal phenotype and Axl upregulation.

Q3: Has this compound shown efficacy in any preclinical models of cancer?

A: In a study on inflammatory breast cancer (IBC), researchers demonstrated that depleting the protein TIG1, which stabilizes Axl, reduced IBC cell proliferation, migration, and invasion in vitro. [] They further showed that treating IBC cells with this compound mirrored these effects, decreasing their malignant properties in vitro. [] This suggests that targeting Axl with this compound could be a viable therapeutic strategy for IBC, especially in cases where TIG1 is highly expressed.

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